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Compound of Interest

Compound Name:
2-Fluoro-4-

(methylsulfonyl)benzaldehyde

Cat. No.: B581409 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-4-
(methylsulfonyl)benzaldehyde, a compound of interest in medicinal chemistry and drug

discovery. This document details its physicochemical properties, provides a detailed synthesis

protocol, and explores its potential biological activities, with a focus on its role as a putative

enzyme inhibitor.

Core Compound Properties
2-Fluoro-4-(methylsulfonyl)benzaldehyde is a substituted aromatic aldehyde featuring a

fluorine atom and a methylsulfonyl group. These functional groups are known to modulate the

electronic and steric properties of the molecule, influencing its reactivity and biological

interactions.

Property Value

Molecular Formula C₈H₇FO₃S

Molecular Weight 202.2 g/mol

Appearance Solid (typical)

CAS Number 1197193-11-5
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Synthesis and Experimental Protocols
The synthesis of 2-Fluoro-4-(methylsulfonyl)benzaldehyde can be achieved through a multi-

step process. The following protocol is a composite of established synthetic methodologies for

related compounds, providing a reliable pathway to the target molecule.

Step 1: Bromination of 4-Fluorobenzaldehyde
This initial step introduces a bromine atom at the ortho-position to the fluorine, creating a key

intermediate for subsequent functionalization.

Experimental Protocol:

Suspend powdered aluminum trichloride (AlCl₃) in dry dichloromethane (CH₂Cl₂).

Cool the suspension to 0°C.

Slowly add 4-fluorobenzaldehyde to the stirred suspension, maintaining the temperature

below 10°C.

After the addition is complete, add bromine (Br₂) to the reaction mixture.

Heat the mixture to reflux and monitor the reaction progress by gas chromatography (GC) or

thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture and pour it into ice water.

Separate the organic layer, wash with a solution of sodium metabisulfite to remove excess

bromine, followed by a brine wash.

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate

under reduced pressure.

Purify the crude product by distillation to obtain 2-bromo-4-fluorobenzaldehyde.

Step 2: Thioether Formation via Nucleophilic Aromatic
Substitution
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The bromine atom is displaced by a methylthiolate group to form the corresponding thioether.

Experimental Protocol:

Dissolve 2-bromo-4-fluorobenzaldehyde in a suitable polar aprotic solvent such as

dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Add sodium thiomethoxide (NaSMe) to the solution.

Heat the reaction mixture and monitor its progress by TLC.

Once the starting material is consumed, cool the reaction to room temperature and pour it

into water.

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield 2-fluoro-4-

(methylthio)benzaldehyde.

Step 3: Oxidation of the Thioether to the Sulfone
The final step involves the oxidation of the methylthio group to the methylsulfonyl group.

Experimental Protocol:

Dissolve 2-fluoro-4-(methylthio)benzaldehyde in a suitable solvent such as acetic acid or

dichloromethane.

Add an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic

acid (m-CPBA), to the solution. The use of a catalyst like sulfuric acid may be necessary with

hydrogen peroxide.

Stir the reaction at a controlled temperature (e.g., room temperature or slightly elevated) and

monitor by TLC until the starting material is consumed.
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Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium

sulfite solution) if excess oxidant is present.

Extract the product into an organic solvent.

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under

reduced pressure.

Recrystallize the crude product from a suitable solvent system to obtain pure 2-Fluoro-4-
(methylsulfonyl)benzaldehyde.

4-Fluorobenzaldehyde Bromination
(AlCl₃, Br₂) 2-Bromo-4-fluorobenzaldehyde Nucleophilic Substitution

(NaSMe) 2-Fluoro-4-(methylthio)benzaldehyde Oxidation
(H₂O₂ or m-CPBA) 2-Fluoro-4-(methylsulfonyl)benzaldehyde

Click to download full resolution via product page

Caption: Synthetic pathway for 2-Fluoro-4-(methylsulfonyl)benzaldehyde.

Potential Biological Activity and Signaling Pathways
While specific biological studies on 2-Fluoro-4-(methylsulfonyl)benzaldehyde are not

extensively reported in the public domain, its structural motifs suggest potential interactions

with biological targets, particularly enzymes.

Aldehyde Dehydrogenase (ALDH) Inhibition
The benzaldehyde core structure is a common feature in substrates and inhibitors of aldehyde

dehydrogenases (ALDHs).[1] The methylsulfonyl group, being a strong electron-withdrawing

group, can influence the reactivity of the aldehyde and its interaction with the enzyme's active

site. Compounds containing sulfone moieties have been investigated as potent inhibitors of

ALDH.[1] Inhibition of specific ALDH isozymes is a therapeutic strategy in various diseases,

including cancer.

Proposed Mechanism of Action:
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It is hypothesized that 2-Fluoro-4-(methylsulfonyl)benzaldehyde could act as a competitive

or non-competitive inhibitor of ALDH. The aldehyde group would likely bind to the active site,

and the fluoro and methylsulfonyl substituents would interact with surrounding amino acid

residues, potentially leading to a stable enzyme-inhibitor complex.

Normal Enzymatic Reaction

2-Fluoro-4-(methylsulfonyl)benzaldehyde

Aldehyde Dehydrogenase
(ALDH)

Inhibition

Carboxylic Acid
Catalyzes oxidation

Aldehyde Substrate

Binds to
active site

Click to download full resolution via product page

Caption: Putative inhibitory action on Aldehyde Dehydrogenase.

Experimental Protocol: ALDH Inhibition Assay
To evaluate the inhibitory potential of 2-Fluoro-4-(methylsulfonyl)benzaldehyde against a

specific ALDH isozyme, a standard in vitro enzyme activity assay can be performed.

Materials:
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Purified ALDH enzyme (e.g., ALDH1A1, ALDH2)

NAD⁺ (cofactor)

Aldehyde substrate (e.g., propionaldehyde, retinaldehyde)

Assay buffer (e.g., sodium pyrophosphate buffer, pH 8.0)

2-Fluoro-4-(methylsulfonyl)benzaldehyde (dissolved in DMSO)

96-well microplate

Spectrophotometer or fluorometer capable of measuring NADH production (absorbance at

340 nm or fluorescence Ex/Em ~340/460 nm)

Procedure:

Prepare a reaction mixture containing the assay buffer, NAD⁺, and the ALDH enzyme in

each well of the microplate.

Add varying concentrations of 2-Fluoro-4-(methylsulfonyl)benzaldehyde to the test wells.

Include a control well with DMSO only (no inhibitor).

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10

minutes).

Initiate the enzymatic reaction by adding the aldehyde substrate to all wells.

Immediately begin monitoring the increase in absorbance or fluorescence over time, which

corresponds to the rate of NADH production.

Calculate the initial reaction velocities for each inhibitor concentration.

Determine the percent inhibition relative to the control and calculate the IC₅₀ value by plotting

the percent inhibition against the logarithm of the inhibitor concentration.

Summary and Future Directions
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2-Fluoro-4-(methylsulfonyl)benzaldehyde is a synthetically accessible compound with

physicochemical properties that make it an interesting candidate for biological screening. Its

structural features suggest a potential role as an enzyme inhibitor, particularly targeting

aldehyde dehydrogenases. The provided synthesis and assay protocols offer a framework for

researchers to produce and evaluate this compound. Future studies should focus on the

experimental validation of its biological activity, determination of its mechanism of action, and

exploration of its structure-activity relationship to guide the development of more potent and

selective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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